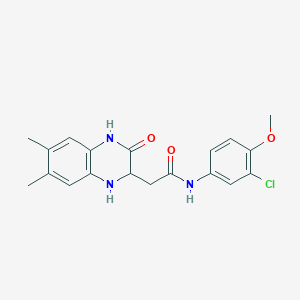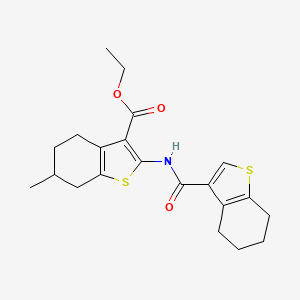![molecular formula C17H15N3O2S2 B6420642 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 881446-20-4](/img/structure/B6420642.png)
4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid” is a novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative . It was prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The compound was designed based on structural optimization .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . This process results in the formation of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates substituted at the second position .Molecular Structure Analysis
The molecular structure of this compound was optimized using density functional theory (DFT) . The most stable conformers were selected based on energy analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles . The resulting compounds were then tested in vitro against human and mouse cell lines .Physical And Chemical Properties Analysis
The physicochemical parameters of the target 4-amino-thienopyrimidines were determined . Ligand efficiency and ligand lipophilicity efficiency were also calculated .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promising results in the field of cancer research. It has demonstrated cytotoxicity and antiproliferative activity against MFC-7 and MDA-MB-231 breast cancer cell lines . The compound’s effects on these cell lines were tested in vitro, and it was found to be safe for use in subsequent experiments to establish its antitumor activity .
Anti-inflammatory Activity
Pyrimidines, including this compound, have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antioxidant Activity
Pyrimidines, including this compound, are known to display antioxidant effects . This property makes them potentially useful in combating oxidative stress-related diseases .
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs .
Industrial Applications
Thiophene derivatives, including this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Pharmaceutical Applications
Thiophene and its substituted derivatives, including this compound, have been applied on a large scale in the medical and pharmaceutical fields . They have been proven to be effective drugs in the present respective disease scenario .
Material Science Applications
Thiophene-mediated molecules, including this compound, have a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This makes them potentially useful in the field of material science .
Synthesis Methods
The synthesis methods of this compound and its reactivities of the substituents linked to the ring carbon and nitrogen atoms have been studied . This information is crucial for researchers in the field of synthetic organic and medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of this compound are breast cancer cell lines MFC-7 and MDA-MB-231 . These cell lines are commonly used in cancer research to study the efficacy of potential anticancer agents. The compound has shown significant antiproliferative activity against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting the EGFR-TK enzyme . This enzyme is often overexpressed in various types of cancers, including breast cancer, and its inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting the EGFR-TK enzyme, the compound disrupts this pathway, leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’sligand efficiency and ligand lipophilicity efficiency have been determined , which are important factors influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound exhibits significant antiproliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . Specifically, it has shown an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) against the MFC-7 cell line . This indicates that the compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-12-14(18)19-17(20-15(12)24-13(10)16(21)22)23-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,21,22)(H2,18,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYUCIYNSTCIP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SC/C=C/C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(5E)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6420562.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6420582.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B6420626.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)
![(5E)-2-benzyl-5-[(5-phenylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B6420645.png)

![4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6420657.png)